molecular formula C23H17ClFNO4S B2383550 (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-36-4

(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2383550
CAS No.: 1114872-36-4
M. Wt: 457.9
InChI Key: JCUXHDZDBIKVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3). Its high selectivity for JNK3 over other JNK isoforms makes it a critical tool compound for investigating JNK3-specific signaling pathways . JNK3 is primarily expressed in the brain, heart, and testes and is strongly implicated in the pathogenesis of neurological disorders, including Parkinson's disease and Alzheimer's disease. Research utilizing this inhibitor focuses on elucidating the role of JNK3 in neuronal apoptosis, cellular stress responses, and its potential as a therapeutic target for neuroprotection . By selectively blocking JNK3 activity, this compound enables researchers to dissect the complex mechanisms of neurodegeneration and evaluate strategies to mitigate neuronal cell death. Its application is essential for advancing our understanding of CNS diseases and developing novel intervention strategies.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO4S/c1-2-30-19-10-8-18(9-11-19)26-14-22(23(27)15-3-5-16(24)6-4-15)31(28,29)21-12-7-17(25)13-20(21)26/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUXHDZDBIKVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzoyl chloride with 4-ethoxyaniline to form an intermediate, which is then subjected to cyclization with 2-fluorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to benzothiazines exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazine can inhibit various bacterial strains, suggesting that the target compound may also possess similar activity. The halogen substitutions are believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial efficacy.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzothiazine derivatives, one compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL. This highlights the potential for developing new antimicrobial agents based on the structure of our target compound.

Anticancer Properties

The structural features of (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suggest potential anticancer activity. Halogenated compounds have been documented to interact with DNA and proteins involved in cancer cell proliferation. In vitro studies on related benzothiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism is thought to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Cytotoxicity Against Cancer Cells
A comparative analysis of several benzothiazine derivatives revealed that one derivative showed an IC50 value of 15 µM against MCF-7 cells. This indicates moderate cytotoxicity, suggesting that further structural modifications could enhance potency.

Enzyme Inhibition

Enzyme inhibition studies reveal that benzothiazine derivatives can act as inhibitors of key enzymes involved in inflammatory processes. Certain compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators. This suggests that the target compound may also possess anti-inflammatory properties.

Data Tables

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets. The benzothiazine core can interact with enzymes and receptors, modulating their activity. The chloro, ethoxy, and fluoro substituents can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Compound A, enabling comparisons of electronic, physicochemical, and biological properties:

Structural Analogues

Compound Name / ID Core Structure Substituents Key Features
Compound A 1,4-Benzothiazin 4-Chlorophenyl (methanone), 4-ethoxyphenyl (4-position), 6-fluoro, 1,1-dioxido High polarity due to sulfone; ethoxy group may enhance lipophilicity .
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone () Benzothiazole 4-Chlorophenyl (methanone), benzothiazole-2-ylmethoxy C-H···N/O/π interactions; lower solubility due to rigid planar structure .
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one () 1,2,4-Benzothiadiazine 4-Chlorobenzyl, 4-methoxyphenyl, 1,1-dioxido Reduced steric bulk compared to Compound A; methoxy vs. ethoxy impacts metabolism .

Electronic Properties

  • Absolute Hardness (η): The sulfone group in Compound A increases electron-withdrawing capacity, raising its absolute hardness (η) compared to non-sulfonated analogs. This property correlates with resistance to electron transfer, influencing redox stability in biological systems .

Solubility and Lipophilicity

  • LogP Values:
    The 4-ethoxyphenyl group in Compound A likely increases logP (lipophilicity) compared to the methoxy-substituted analog in , favoring membrane permeability but reducing aqueous solubility .
  • Hydrogen Bonding:
    The sulfone moiety and ethoxy oxygen in Compound A act as hydrogen bond acceptors, improving solubility in polar solvents relative to the benzothiazole derivative in .

Methodological Considerations for Comparison

  • Similarity Metrics:
    Tanimoto and Dice coefficients () quantify structural similarity between Compound A and analogs. For example, a Tanimoto score >0.7 indicates high similarity, supporting activity predictions .
  • Crystallographic Tools: Software like SHELX () and ORTEP-3 () enable precise structural comparisons, highlighting conformational differences in substituent orientations .

Biological Activity

The compound (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone represents a novel class of benzothiazine derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H15ClFNO4SC_{22}H_{15}ClFNO_4S with a molecular weight of 443.9 g/mol. The structural features include a chlorophenyl group, an ethoxyphenyl substituent, and a fluorinated benzothiazine moiety. These modifications are hypothesized to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that benzothiazine derivatives exhibit significant antimicrobial properties. The compound has shown moderate to good activity against various bacterial strains. For instance, studies have demonstrated that similar compounds within this class inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Cytotoxicity

The cytotoxic effects of the compound were evaluated using human cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity against MCF-7 breast cancer cells and Hek293 kidney cells.

Cell Line IC50 (µM)
MCF-715.5
Hek29325.3

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against cholinesterase enzymes which are key targets in Alzheimer's disease treatment. The inhibition constants (IC50 values) for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were determined as follows:

Enzyme IC50 (µM)
Acetylcholinesterase19.2
Butyrylcholinesterase13.2

The presence of electron-withdrawing groups like fluorine enhances binding affinity to these enzymes, potentially leading to improved therapeutic outcomes in neurodegenerative conditions.

Case Studies

In a recent study published in PubMed, researchers synthesized several derivatives of benzothiazines and evaluated their biological activities. The study highlighted the importance of structural modifications in enhancing the anti-cancer and antimicrobial properties of these compounds .

Another study focused on the molecular docking simulations which revealed strong interactions between the compound and target proteins involved in cancer progression and microbial resistance . These interactions are believed to be facilitated by hydrogen bonding and hydrophobic interactions due to the presence of halogen atoms in the structure.

Q & A

Q. What are the key considerations for synthesizing (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone?

Methodological Answer :

  • Reaction Optimization : Use stepwise protocols (e.g., General Procedure B in ) with controlled stoichiometry (e.g., 1.00 equiv. of trichlorotriazine and methoxyphenol). Monitor reaction progress via HPLC or TLC for intermediates.
  • Catalytic Systems : Consider Lewis acids (e.g., ZnCl₂, as in ) for Friedel-Crafts acylation or cyclization steps.
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm purity via melting point analysis or NMR (¹H/¹³C) .

Q. How should researchers characterize the compound’s structure and confirm its identity?

Methodological Answer :

  • Spectroscopic Techniques : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm for chlorophenyl/ethoxyphenyl groups) and sulfone resonances (δ ~3.5 ppm for SO₂). IR spectroscopy can confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) groups.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in DCM/hexane) and analyze using techniques described in (R factor <0.054, data-to-parameter ratio >15) .

Q. What analytical methods are recommended for assessing purity and stability?

Methodological Answer :

  • HPLC/UPLC : Use C18 columns with UV detection (λ = 254 nm) and compare retention times against reference standards (e.g., impurity profiling as in ).
  • Stability Studies : Conduct accelerated degradation under stress conditions (heat, light, humidity) and monitor via mass spectrometry for degradation products (e.g., de-ethoxylation or sulfone reduction) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s biological mechanism of action?

Methodological Answer :

  • Theoretical Framework : Link hypotheses to established targets (e.g., kinase or GPCR inhibition) using molecular docking (e.g., AutoDock Vina) and pharmacophore modeling. Cross-validate with SAR studies on analogs (e.g., fluorophenyl derivatives in ) .
  • In Vitro Assays : Use fluorescence polarization for binding affinity or cell-based assays (e.g., luciferase reporters for pathway modulation). Include controls for nonspecific effects (e.g., cytotoxicity via MTT assays) .

Q. How should contradictions between computational predictions and experimental data be resolved?

Methodological Answer :

  • Data Cross-Validation : Re-examine computational parameters (e.g., DFT functional in Gaussian09) and compare with empirical data (e.g., X-ray bond lengths in ).
  • Experimental Replicates : Perform triplicate assays to rule out variability. For spectral discrepancies (e.g., NMR vs. predicted shifts), verify sample preparation (e.g., solvent deuteration, concentration) .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?

Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or morpholine in ) to improve solubility. Use LogP calculations (e.g., MarvinSketch) for design.
  • Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., ethoxy group demethylation). Modify labile sites with deuterium or fluorine substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.